

Functional differences between 13(R)-HODE cholesteryl ester and its hydroperoxide precursor

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Compound of Interest

Compound Name: 13(R)-HODE cholesteryl ester

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A Comparative Guide to 13(R)-HODE Cholesteryl Ester and its Hydroperoxide Precursor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between 13(R)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester and its immediate precursor, cholesteryl 13(R)-hydroperoxyoctadecadienoate (13(R)-HpODE-CE). Both molecules are significant components of oxidized low-density lipoprotein (oxLDL) and are implicated in the pathophysiology of various diseases, most notably atherosclerosis.^[1] While direct comparative studies on the cholesteryl ester forms are limited, this guide synthesizes available data on the functional activities of their free acid counterparts and the general roles of lipid hydroperoxides versus their reduced alcohol forms.

Core Functional Differences: An Overview

The primary distinction between **13(R)-HODE cholesteryl ester** and its hydroperoxide precursor lies in their chemical stability and reactivity. The hydroperoxide group in 13(R)-HpODE-CE is a reactive oxygen species (ROS) that can initiate further lipid peroxidation and engage in redox signaling. In contrast, the hydroxyl group in **13(R)-HODE cholesteryl ester** is

a stable reduction product, rendering it less reactive but still biologically active, primarily through receptor-mediated signaling pathways.

Comparative Data

Direct quantitative comparisons of the biological activities of the cholesteryl ester forms are not readily available in the literature. However, studies on their free acid forms, 13(R)-HODE and 13(R)-HpODE, provide insights into their differential effects.

Feature	Cholesteryl 13(R)-hydroperoxyoctadecadienoate (13(R)-HpODE-CE)	13(R)-HODE Cholesteryl Ester
Chemical Nature	Unstable lipid hydroperoxide	Stable hydroxy fatty acid ester
Primary Role	Pro-oxidant, signaling molecule	Signaling molecule
Reactivity	High, can propagate lipid peroxidation	Low
Interaction with PDGF	Inactivates Platelet-Derived Growth Factor (PDGF)[2]	Not reported to inactivate PDGF
PPAR γ Activation	Indirectly influences PPAR signaling through downstream products and cellular redox changes.[3]	13(R)-HODE is not a direct ligand for PPAR γ . [4] In contrast, the 13(S) isomer is a known PPAR γ agonist. [4][5]
Cellular Adhesion Molecule Expression	Induces ICAM-1 expression in endothelial cells.[6]	A more potent inducer of ICAM-1 expression than its hydroperoxide precursor.[6]
Formation	Non-enzymatic oxidation of cholesteryl linoleate.[1]	Reduction of 13(R)-HpODE-CE by cellular peroxidases.
Pathophysiological Context	Found in early-stage atherosclerotic lesions.	Found in more mature atherosclerotic plaques.[7]

Signaling Pathways and Functional Implications

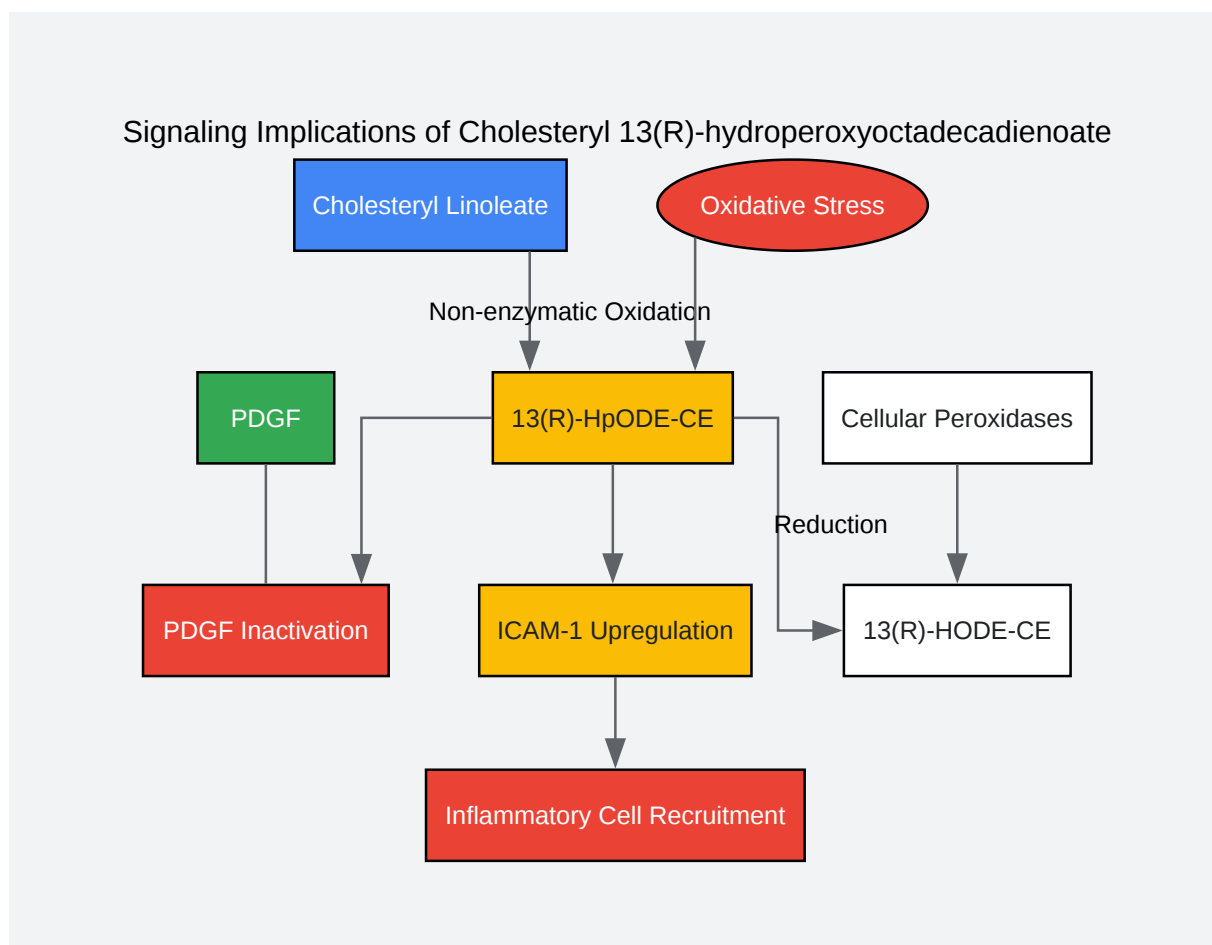
The functional differences between these two molecules are rooted in the distinct signaling pathways they modulate.

Cholesteryl 13(R)-hydroperoxyoctadecadienoate: A Pro-Oxidant and Signaling Modulator

As a lipid hydroperoxide, 13(R)-HpODE-CE is a key player in oxidative stress. Its reactivity allows it to modify proteins and other lipids, thereby altering cellular signaling.

One of the significant functions of cholesteryl hydroperoxyoctadecadienoate is the inactivation of Platelet-Derived Growth Factor (PDGF).[2] This has profound implications in atherosclerosis, as PDGF is a potent mitogen for smooth muscle cells, a critical event in plaque progression. The hydroperoxide moiety is essential for this inactivation.

Furthermore, 13-HPODE (the free acid) has been shown to induce the expression of Intercellular Adhesion Molecule 1 (ICAM-1) in endothelial cells, which is a crucial step in the recruitment of inflammatory cells to the vascular wall.[6] It also influences gene expression related to lipid metabolism and detoxification pathways.[3]



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Caption: Formation and key signaling actions of Cholesteryl 13(R)-hydroperoxyoctadecadienoate.

13(R)-HODE Cholesteryl Ester: A More Stable Signaling Molecule

The reduction of the hydroperoxide to a hydroxyl group marks a transition from a reactive, pro-oxidant species to a more stable signaling molecule. While 13(R)-HODE is less chemically reactive, it exhibits distinct biological activities.

Interestingly, 13-HODE (free acid form) is a more potent inducer of ICAM-1 expression than its hydroperoxide precursor, suggesting that the reduced form has specific signaling roles in inflammation that are independent of its oxidative potential.[6]

A critical distinction lies in the interaction with Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a key nuclear receptor in lipid metabolism and inflammation. Studies have shown that while the 13(S)-HODE enantiomer is a ligand for PPAR γ , 13(R)-HODE is not.^[4] This stereospecificity is crucial for understanding the differential biological effects of these isomers. The proliferative effect of 13(R)-HODE in certain cancer cell lines is suggested to be mediated, at least in part, through the activation of the cyclooxygenase (COX) pathway.^[4]

Caption: Known signaling pathways influenced by 13(R)-HODE.

Experimental Protocols

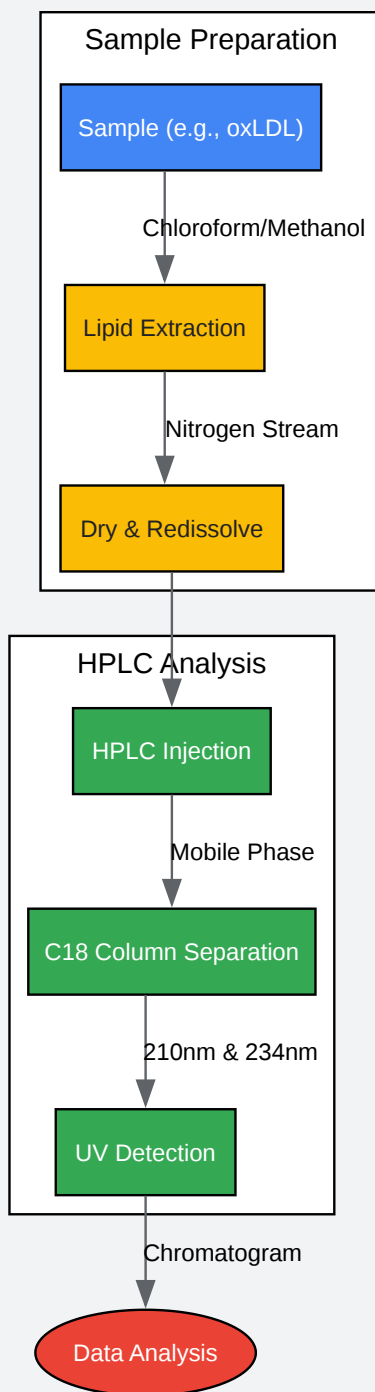
Analysis of Cholesteryl Ester Hydroperoxides and Hydroxides

A common method for the separation and quantification of these lipids from biological samples like oxidized LDL is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Separation of Cholesteryl Linoleate Oxidation Products^[8]

- Lipid Extraction: Extract total lipids from the sample (e.g., oxidized LDL) using a chloroform/methanol (2:1, v/v) mixture.
- Sample Preparation: Dry the lipid extract under a stream of nitrogen and redissolve in the mobile phase.
- HPLC System:
 - Column: Reversed-phase C18 column.
 - Mobile Phase: Isocratic solvent system of acetonitrile/isopropanol/water (44/54/2, v/v/v).
 - Detection: UV absorbance at 234 nm (for conjugated dienes in hydroperoxides) and 210 nm (for the ester bond).
- Quantification: Use purified standards of cholesteryl linoleate hydroperoxide and cholesteryl linoleate hydroxide to create a standard curve for quantification.

Workflow for HPLC Analysis of Cholesteryl Esters

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Caption: Experimental workflow for the analysis of cholesteryl esters by HPLC.

Conclusion

The functional differences between **13(R)-HODE cholesteryl ester** and its hydroperoxide precursor are significant and are primarily dictated by the chemistry of the oxygenated functional group. Cholesteryl 13(R)-hydroperoxyoctadecadienoate is a reactive, pro-oxidant species that can directly inactivate growth factors and initiate inflammatory signaling. In contrast, **13(R)-HODE cholesteryl ester** is a stable signaling molecule that modulates inflammatory pathways through distinct, receptor-mediated mechanisms that are stereospecific and differ from those of its (S)-enantiomer. Further research is warranted to elucidate the specific roles of the cholesteryl ester forms of these lipids in cellular signaling and disease progression.

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